molecular formula C21H20N2O B050253 3,5-Dimethyl-4-benzyloxyazobenzene CAS No. 119121-11-8

3,5-Dimethyl-4-benzyloxyazobenzene

Cat. No. B050253
CAS RN: 119121-11-8
M. Wt: 316.4 g/mol
InChI Key: PEKFOXIPLDGONJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-benzyloxyazobenzene (DMBAB) is a type of organic compound that is widely used in scientific research. It is a member of the azobenzene family, which is characterized by a nitrogen-nitrogen double bond (azo group) that can be switched between trans and cis isomers by light irradiation. DMBAB has been extensively studied due to its unique photochemical properties, which make it a valuable tool for investigating a variety of biological processes.

Mechanism of Action

3,5-Dimethyl-4-benzyloxyazobenzene undergoes photoisomerization between trans and cis isomers upon light irradiation. This process leads to changes in the molecular structure and properties of this compound, which can be used to control the activity of biological molecules such as receptors and enzymes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Controlled release of drugs: this compound can be used to create photoresponsive drug delivery systems that can release drugs in response to light.
2. Control of protein activity: this compound can be used to control the activity of proteins such as ion channels and enzymes in cells.
3. Control of cell behavior: this compound can be used to control the behavior of cells such as migration and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Dimethyl-4-benzyloxyazobenzene in lab experiments include:
1. High photochemical efficiency: this compound has a high photoisomerization efficiency, which allows for precise control of biological processes.
2. Versatility: this compound can be used in a variety of scientific research applications.
3. Non-invasive: this compound can be used to control biological processes without the need for invasive techniques such as genetic modification.
The limitations of using this compound in lab experiments include:
1. Light sensitivity: this compound is sensitive to light, which can limit its use in certain experimental conditions.
2. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in aqueous environments.
3. Limited availability: this compound is not widely available commercially, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research involving 3,5-Dimethyl-4-benzyloxyazobenzene, including:
1. Development of new photoresponsive materials: this compound can be used to create new types of photoresponsive materials with unique properties.
2. Investigation of new biological processes: this compound can be used to investigate new biological processes that are controlled by light.
3. Development of new optopharmacological tools: this compound can be used to develop new photoswitchable ligands for controlling the activity of receptors and enzymes.
4. Development of new optogenetic tools: this compound can be used to develop new optogenetic tools for controlling the activity of cells and tissues.
In conclusion, this compound is a valuable tool for investigating a variety of biological processes due to its unique photochemical properties. It has been used in a variety of scientific research applications and has several advantages and limitations for lab experiments. There are several future directions for research involving this compound, including the development of new photoresponsive materials, investigation of new biological processes, and development of new optopharmacological and optogenetic tools.

Synthesis Methods

3,5-Dimethyl-4-benzyloxyazobenzene can be synthesized using a variety of methods, including the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-nitrophenyl diazonium salt. The resulting product is then reduced to this compound using a reducing agent such as sodium dithionite. Other methods involve the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-nitrobenzenediazonium salt or the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-iodoaniline followed by palladium-catalyzed cross-coupling.

Scientific Research Applications

3,5-Dimethyl-4-benzyloxyazobenzene has been used in a variety of scientific research applications, including:
1. Photoresponsive materials: this compound can be used to create photoresponsive materials such as polymers and liquid crystals that can change their properties in response to light.
2. Photopharmacology: this compound can be used as a photoswitchable ligand to control the activity of receptors and enzymes in cells. This technique is known as optopharmacology or photopharmacology.
3. Protein engineering: this compound can be used to engineer proteins that can be switched on and off using light. This technique is known as optogenetics.

properties

CAS RN

119121-11-8

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene

InChI

InChI=1S/C21H20N2O/c1-16-12-17(2)14-20(13-16)23-22-19-8-10-21(11-9-19)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

PEKFOXIPLDGONJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C

synonyms

(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene

Origin of Product

United States

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